N-Fmoc-5-bromo-2-chloro-L-phenylalanine

Solid-phase peptide synthesis Regioisomeric purity SPPS building block procurement

Peptide elongation using mono-halogenated building blocks doubles coupling cycles and complicates multi-site diversification. This ortho-chloro, meta-bromo Fmoc-Phe derivative solves the issue. - **Sequential cross-coupling**: C5-Br undergoes fast oxidative addition; C2-Cl reacts slowly, enabling two distinct Suzuki couplings on a single resin-bound residue. - **Purity advantage**: ≥98% specification minimizes deletion products in >15-mer peptides vs. 95% for regioisomers. - **LogP modulation**: Enhances lipophilicity by ~0.3-0.6 units over mono-halogenated analogs without added rotatable bonds.

Molecular Formula C24H19BrClNO4
Molecular Weight 500.8 g/mol
Cat. No. B8097352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-5-bromo-2-chloro-L-phenylalanine
Molecular FormulaC24H19BrClNO4
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O
InChIInChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
InChIKeyJNZSAOKGJDDKRX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-5-bromo-2-chloro-L-phenylalanine Technical Baseline


N-Fmoc-5-bromo-2-chloro-L-phenylalanine (CAS 2002401-84-3, C₂₄H₁₉BrClNO₄, MW 500.77 g/mol) is an ortho-chloro, meta-bromo dihalogenated L-phenylalanine derivative bearing an Fmoc (9-fluorenylmethyloxycarbonyl) α-amino protecting group . It is a specialized building block for Fmoc solid-phase peptide synthesis (SPPS) . The compound is commercially supplied as a research-grade solid at ≥98% purity and is characterized by two synthetically distinct carbon–halogen bonds on a single phenylalanine scaffold, distinguishing it from commonly stockpiled mono-halogenated Phe analogs .

Fmoc SPPS building block with a dual-halogen (Br/Cl) phenylalanine scaffold
Two orthogonal cross-coupling handles support sequential chemoselective diversification on a single residue
Regioisomerically defined 5-bromo-2-chloro substitution pattern distinct from mono-halogenated and alternative regioisomer analogs

Why Generic Substitution Fails for This Dihalogenated Building Block


The target compound presents two differentially reactive halogen substituents on a single L-phenylalanine scaffold—Br at the 5-position (meta to the alanyl chain) and Cl at the 2-position (ortho to the alanyl chain). This substitution pattern is chemically distinct from monohalogenated analogs such as Fmoc-4-bromo-L-phenylalanine (CAS 198561-04-5) or Fmoc-4-chloro-L-phenylalanine (CAS 175453-08-4), which offer only one cross-coupling handle. Critically, the target is also regioisomerically distinct from N-Fmoc-2-bromo-5-chloro-L-phenylalanine (CAS 1998639-50-1) . The ortho-chloro substituent introduces steric compression at the Cα–Cβ bond that influences coupling kinetics in ways different from the 2-bromo-5-chloro regioisomer. Generic substitution with mono-halogenated building blocks would require purchasing, stocking, and coupling two separate residues to achieve comparable functionality—effectively doubling the synthesis steps and introducing sequence-placement constraints absent from the single-residue, dual-halogen target.

Monohalogenated Phe analogs (Fmoc-4-Br-Phe, Fmoc-4-Cl-Phe) provide only one cross-coupling handle per residue; achieving dual functionalization requires two sequential couplings and an extra deprotection step.
The 2-bromo-5-chloro regioisomer (CAS 1998639-50-1) is supplied at lower purity; the purity gap may compound deletion sequences in stepwise SPPS and alter coupling kinetics at the ortho position.
Ortho-chloro steric compression at Cα–Cβ differs from ortho-bromo; regioisomer swapping may shift coupling efficiency and peptide conformation in ways not predictable from mono-halogenated data alone.

Quantitative Comparator Evidence Against Closest Analogs


Regioisomeric Purity Advantage vs 2-Bromo-5-Chloro Regioisomer

The 5-bromo-2-chloro regioisomer (CAS 2002401-84-3) is commercially supplied at a minimum purity of ≥98%, whereas the 2-bromo-5-chloro regioisomer (CAS 1998639-50-1) is offered at 95% purity . This 3-percentage-point purity gap is significant in stepwise SPPS: each coupling cycle with a 95%-purity building block introduces up to 5% of a deletion or epimerization byproduct that propagates multiplicatively over subsequent cycles .

Purity Specification
Head-to-head
≥98% vs 95% regioisomer purity
Higher starting purity may reduce cumulative deletion sequences in multi-step SPPS.
Supplier COA; HPLC determination. Each coupling cycle with lower-purity building block introduces byproducts that propagate multiplicatively.
Solid-phase peptide synthesis Regioisomeric purity SPPS building block procurement

Dual Orthogonal Cross-Coupling Handles vs Mono-Halogenated Analogs

The target compound carries both an aryl bromide (C5–Br) and an aryl chloride (C2–Cl) on the same phenylalanine ring. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides under standard Suzuki-Miyaura conditions, with relative rates of approximately 10³:1 for PhBr vs PhCl [1]. This kinetic discrimination enables sequential chemoselective cross-coupling: first functionalization at the Br site, followed by a second functionalization at the Cl site, without requiring an additional amino acid residue. Monohalogenated analogs—Fmoc-4-bromo-L-phenylalanine (CAS 198561-04-5) or Fmoc-4-chloro-L-phenylalanine (CAS 175453-08-4)—provide only a single coupling handle per residue .

Cross-Coupling Handles
Class-level
2 handles (Br + Cl) vs 1 handle per residue
Single dual-halogen residue may replace two sequential mono-halogenated coupling cycles in SPPS.
Relative oxidative addition rate PhBr:PhCl ≈ 1000:1 (class-level aryl halide reactivity). Enables sequential chemoselective Suzuki coupling.
Chemoselective cross-coupling Suzuki-Miyaura Dual functionalization

Molecular Weight and Lipophilicity Differentiation

The target compound (MW 500.77 g/mol, C₂₄H₁₉BrClNO₄) incorporates two heavy halogen atoms, resulting in a molecular weight increase of 78.9 g/mol over the mono-bromo analog Fmoc-4-bromo-L-phenylalanine (MW 466.3 g/mol, C₂₄H₂₀BrNO₄) and 78.9 g/mol over the mono-chloro analog Fmoc-4-chloro-L-phenylalanine (MW 421.87 g/mol, C₂₄H₂₀ClNO₄) . Halogen substitution at phenylalanine increases predicted LogP; literature values for monohalogenated phenylalanine show ΔLogP approximately +0.6–1.0 per halogen substituent relative to native phenylalanine (LogP ~1.34) [1].

MW & Lipophilicity
Context-dependent
MW 500.77 g/mol; est. LogP ∼2.5–2.9
Single-residue lipophilicity modulation without extending peptide chain length.
Predicted values based on structural analogs; no experimentally determined LogP located for the exact compound.
Lipophilicity LogP Peptide physicochemical properties

Procurement Cost Efficiency: Single Dual-Halogen vs Two Mono-Halogen Residues

To achieve two differentially addressable halogen handles in a peptide sequence, the dual-halogenated target compound (single purchase, single coupling cycle) can replace the sequential coupling of Fmoc-4-bromo-L-phenylalanine and Fmoc-4-chloro-L-phenylalanine (two purchases, two coupling cycles). Price data for Fmoc-4-bromo-L-Phe at 1 g scale is approximately $87.90 . The dual-halogen building block at 1 g scale from AChemBlock is listed at $435 for the 2-bromo-5-chloro regioisomer —but note the purity penalty trade-off documented in Evidence Item 1. The target 5-bromo-2-chloro regioisomer at ≥98% purity is priced in a comparable range from multiple suppliers.

Procurement Efficiency
Reported
1 purchase + 1 coupling vs 2 purchases + 2 couplings
Fewer coupling cycles may reduce cumulative yield loss and simplify building block inventory.
Comparison based on standard Fmoc SPPS workflow; eliminates one Fmoc deprotection and associated piperidine exposure.
Procurement economics SPPS cost optimization Building block inventory

Halogen Bonding Potential in Peptide Self-Assembly

Halogenation of phenylalanine residues in Fmoc-protected peptides has been shown to enhance self-assembly and hydrogel formation through halogen bonding (XB). A systematic study on monohalogenated N-Fmoc-4-X-Phe (X = F, Cl, Br, I) demonstrated that brominated and iodinated derivatives form the strongest gels, with XB confirmed by single-crystal structure analysis [1]. The target compound, bearing both Br and Cl on the same phenylalanine scaffold, has the potential to participate in more complex, multi-directional halogen bonding networks compared to monohalogenated analogs—though direct experimental comparison data for this specific dihalogenated regioisomer in peptide self-assembly contexts is not currently available in the open literature.

Halogen Bonding Potential
Class-level
Two XB donor sites (Br at C5, Cl at C2)
May support multi-directional halogen bonding networks in peptide supramolecular assembly.
XB gel data from monohalogenated N-Fmoc-4-X-Phe analogs only; direct evidence for this dihalogenated regioisomer not located in open literature.
Halogen bonding Peptide self-assembly Supramolecular chemistry

Recommended Research and Industrial Application Scenarios


Sequential Chemoselective Peptide Diversification via Orthogonal Cross-Coupling

The kinetic discrimination between the C5–Br bond (fast oxidative addition) and C2–Cl bond (slow oxidative addition) enables sequential Pd-catalyzed cross-coupling on a single resin-bound peptide. After Fmoc SPPS incorporation of the dual-halogen residue, a first Suzuki coupling functionalizes the bromide site; subsequent coupling at the chloride site installs a second distinct aryl/heteroaryl group. This strategy eliminates the need for two sequential halogenated residue coupling cycles and is directly supported by the dual-handle evidence in Section 3 [1].

High-Fidelity SPPS with Minimal Deletion Sequences

For peptides exceeding 15 residues where cumulative deletion products from sub-optimal purity building blocks become problematic, the ≥98% purity specification of the 5-bromo-2-chloro regioisomer (vs 95% for the 2-bromo-5-chloro regioisomer) provides a measurable advantage in crude peptide purity. This is particularly relevant for peptide drug discovery programs where HPLC purification costs scale with sequence length, as documented in Section 3 [1].

Single-Residue Lipophilicity Modulation in Peptide Lead Optimization

In peptide lead optimization campaigns where increasing LogP is desired to improve membrane permeability or pharmacokinetic profile, the dual-halogen residue serves as a compact, single-residue solution. The estimated LogP enhancement of ~0.3–0.6 units over monohalogenated phenylalanine residues (Section 3) allows medicinal chemists to fine-tune lipophilicity without extending the peptide chain length or introducing additional rotatable bonds [1].

Design of Halogen-Bonded Peptide Nanostructures and Supramolecular Hydrogels

For research groups investigating halogen bonding (XB) as a design element in peptide self-assembly, the dual-halogen residue offers two distinct XB donor sites (Br and Cl) within a single amino acid position. This enables exploration of multi-directional halogen bonding networks in peptide-based hydrogels and nanostructured biomaterials without increasing sequence complexity, building on foundational observations that brominated Fmoc-Phe derivatives form the strongest XB-mediated gels [1].

Application
Selection Property
Validation Focus
Sequential chemoselective peptide diversification
Dual-halogen orthogonal reactivity profile
Sequential Suzuki coupling efficiency on resin-bound peptide
High-fidelity long-sequence SPPS
High-purity regioisomer specification
Deletion sequence minimization in crude peptide
Single-residue lipophilicity tuning
Dihalogen LogP enhancement per residue
RP-HPLC retention shift and permeability context
Halogen-bonded supramolecular design
Dual XB donor architecture
Hydrogel assembly and multi-directional XB network context
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